Apelin-12 (human, bovine, mouse, rat)

説明

Apelin-12 is a 12-amino acid peptide (sequence: RPRLSHKGPMPF) derived from the C-terminal region of preproapelin. It serves as the endogenous ligand for the APJ receptor, a G protein-coupled receptor implicated in cardiovascular homeostasis, metabolic regulation, and angiogenesis . Identified initially in bovine stomach extracts , Apelin-12 is conserved across humans, bovines, mice, and rats, though species-specific functional variations exist.

特性

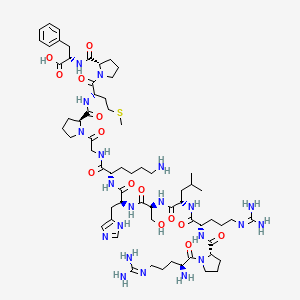

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H103N21O14S/c1-37(2)30-44(79-53(89)42(18-10-25-73-64(69)70)77-58(94)49-20-12-27-84(49)60(96)40(66)16-9-24-72-63(67)68)54(90)82-47(35-86)56(92)80-45(32-39-33-71-36-75-39)55(91)76-41(17-7-8-23-65)52(88)74-34-51(87)83-26-11-19-48(83)57(93)78-43(22-29-100-3)61(97)85-28-13-21-50(85)59(95)81-46(62(98)99)31-38-14-5-4-6-15-38/h4-6,14-15,33,36-37,40-50,86H,7-13,16-32,34-35,65-66H2,1-3H3,(H,71,75)(H,74,88)(H,76,91)(H,77,94)(H,78,93)(H,79,89)(H,80,92)(H,81,95)(H,82,90)(H,98,99)(H4,67,68,72)(H4,69,70,73)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIODTAJAFBDDGP-TZIGXLGFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H103N21O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1422.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件: アペリン-12の合成は、通常、Fmoc(9-フルオレニルメトキシカルボニル)法を用いた固相ペプチド合成(SPPS)によって行われます。この方法により、固相樹脂に固定された成長中のペプチド鎖にアミノ酸を順次添加することができます。 アルギニン残基のグアニジン関数のプロトン化(塩形成)による一時的な保護は、アミド結合形成中に用いられます 。

工業生産方法: アペリン-12の工業生産は、ラボでの合成と同様の原則に従いますが、より大規模に行われます。自動ペプチド合成装置は、精度と効率を確保するために頻繁に使用されます。 このプロセスには、医薬品用途に適したペプチドを製造するために、高純度の試薬と厳格な品質管理対策の使用が含まれます 。

3. 化学反応解析

反応の種類: アペリン-12は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、ペプチドの安定性と生物活性を高めるために改変するために重要です。

一般的な試薬と条件:

酸化: 過酸化水素またはその他の酸化剤を使用して、ジスルフィド結合を導入し、ペプチドの安定性を高めることができます。

還元: ジチオスレイトール(DTT)などの還元剤は、必要に応じてジスルフィド結合を切断するために使用できます。

形成される主要な生成物: これらの反応から生成される主要な生成物には、安定性、生物活性、酵素的分解に対する耐性が向上した改変ペプチドが含まれます 。

4. 科学研究の応用

アペリン-12は、幅広い科学研究の応用があります。

化学: ペプチド合成と改変技術の研究のためのモデルペプチドとして使用されます。

生物学: 細胞シグナル伝達経路と受容体-リガンド相互作用の理解に役立ちます。

医学: 心血管疾患、代謝性疾患、神経保護における潜在的な治療応用について調査されています。

化学反応の分析

Enzymatic Degradation and Stability

Apelin-12 is susceptible to enzymatic cleavage, primarily by angiotensin-converting enzyme 2 (ACE2) :

-

ACE2-Mediated Hydrolysis : ACE2 cleaves the C-terminal phenylalanine (Phe¹²), generating Apelin-12(1–11) and abolishing receptor binding .

-

Half-Life : Native Apelin-12 has a plasma half-life <5 minutes due to rapid peptidase degradation .

Table 2: Enzymatic Degradation Pathways of Apelin-12

| Enzyme | Cleavage Site | Product | Functional Impact |

|---|---|---|---|

| ACE2 | Phe¹² | Apelin-12(1–11) | Loss of APJ binding |

| Neprilysin | Multiple sites | Fragments | Reduced bioactivity |

Receptor Binding and Signaling

Apelin-12 binds the APJ receptor (a G-protein-coupled receptor) via distinct structural motifs:

-

Critical Residues : Arg⁶, Pro⁷, and Arg⁸ form a conserved RPR motif essential for APJ activation .

-

Signaling Pathways :

Table 3: Functional Consequences of Apelin-12 Binding

| Pathway | Effect | Physiological Outcome |

|---|---|---|

| PI3K/Akt | eNOS activation, NO release | Vasodilation, cardioprotection |

| ERK1/2 | Cell proliferation | Tissue repair, angiogenesis |

Structural Modifications for Enhanced Stability

To mitigate rapid degradation, analogues of Apelin-12 have been engineered:

-

d-Ala Substitution : [d-Ala¹²]-Apelin-12 resists ACE2 cleavage and acts as a competitive APJ antagonist .

-

N-Terminal Pyroglutamation : [Pyr¹]-Apelin-13(1–12) exhibits prolonged stability while retaining receptor affinity .

Table 4: Bioactivity of Apelin-12 Analogues

| Analogue | Modification | Stab

科学的研究の応用

Cardiovascular Applications

Apelin-12 has been extensively studied for its cardioprotective effects, particularly in the context of myocardial ischemia-reperfusion injury.

Case Study: Myocardial Ischemia-Reperfusion Injury

A study investigated the effects of apelin-12 and its structural analogues on myocardial infarction in Wistar rats. The results indicated that apelin-12 significantly reduced infarct size and improved cardiac function post-injury. The analog [MeArg1, NLe10]-A12 exhibited even greater efficacy, suggesting its potential as a therapeutic agent for acute coronary syndrome .

| Peptide | Infarct Size Reduction | Functional Recovery |

|---|---|---|

| Apelin-12 | Significant | Improved |

| [MeArg1, NLe10]-A12 | Greater than apelin-12 | Enhanced |

| [d-Ala 12]-A12 | Antagonistic effects | Not applicable |

Neurological Applications

The role of apelin-12 in neurological disorders has also been explored. Elevated levels of apelin-12 have been associated with conditions such as moyamoya disease (MMD), where it may serve as a potential biomarker for diagnosis.

Case Study: Moyamoya Disease

In a comparative study between patients with MMD and those with intracranial atherosclerotic disease (ICAD), plasma levels of apelin-12 were significantly higher in the MMD group. This suggests that apelin-12 could be utilized as a diagnostic marker for differentiating between these two conditions .

| Condition | Apelin-12 Level (ng/ml) | Significance |

|---|---|---|

| Moyamoya Disease | Higher | Significant |

| Intracranial Atherosclerotic Disease | Lower | Reference point |

Metabolic Applications

Apelin-12 is increasingly recognized for its role in metabolic syndrome and obesity-related disorders.

Case Study: Obesity and Metabolic Syndrome

Research indicates that serum levels of apelin-12 correlate positively with body adiposity and various metabolic syndrome risk factors among obese children. Elevated levels were noted in those with metabolic syndrome compared to controls, highlighting its potential as a diagnostic biomarker .

| Group | Apelin-12 Level (ng/ml) | Metabolic Syndrome Presence |

|---|---|---|

| Obese with MetS | Significantly higher | Present |

| Obese without MetS | Lower | Absent |

Cancer Research

Apelin-12 has also been implicated in cancer biology, particularly concerning lung malignancies.

Case Study: Lung Cancer

In a study examining serum apelin-12 levels among smokers and lung cancer patients, significantly elevated levels were found in patients with squamous cell carcinoma compared to other types of lung cancer. This suggests that apelin-12 may serve as a potential biomarker for lung cancer risk assessment .

| Cancer Type | Serum Apelin-12 Level (ng/l) |

|---|---|

| Squamous Cell Carcinoma | 2205.54 ± 187.31 |

| Adenocarcinoma | 1088.00 ± 136.52 |

| Small Cell Carcinoma | 797.25 ± 88.69 |

Summary of Findings

The diverse applications of apelin-12 across different biological systems underscore its significance in both diagnostic and therapeutic contexts:

- Cardiovascular Health: Protective effects against myocardial ischemia.

- Neurological Disorders: Potential biomarker for moyamoya disease.

- Metabolic Disorders: Correlation with obesity and metabolic syndrome.

- Cancer Biology: Elevated levels indicating potential malignancy.

作用機序

アペリン-12は、Gタンパク質共役受容体であるアペリン受容体(APJ)に結合することで効果を発揮します。結合すると、ホスファチジルイノシトール3キナーゼ(PI3K)経路、細胞外シグナル調節キナーゼ(ERK)経路、核因子κB(NF-κB)経路など、さまざまな細胞内シグナル伝達経路を活性化します。 これらの経路は、細胞増殖、遊走、生存などのプロセスを調節します 。

類似化合物:

- アペリン-13

- アペリン-17

- アペリン-36

- [Pyr1]-アペリン-13

比較: 他のアペリンアイソフォームと比較して、アペリン-12は、ペプチド鎖が短いため、結合親和性と生物活性が影響を受ける可能性があります。 アペリン-13と[Pyr1]-アペリン-13は、より高い生物学的効力を持つことが知られています。一方、アペリン-36は、より長いペプチド鎖と異なる機能的特性を持っています 。

独自性: アペリン-12のユニークな構造により、アペリン前駆体の最小活性フラグメントとなり、アペリン受容体相互作用とシグナル伝達メカニズムの基本的な側面を研究するための貴重なツールとなります 。

類似化合物との比較

Key Physiological Roles :

- Cardiovascular System: Apelin-12 reduces arterial blood pressure via endothelial nitric oxide synthase (eNOS) activation and improves cardiac recovery post-ischemia in rats .

- Metabolic Regulation : It modulates insulin sensitivity and lipid metabolism, with elevated levels observed in obese children and reduced levels in type 2 diabetes and hypertension .

- Angiogenesis : Apelin-12 enhances vascular endothelial growth factor (VEGF) and interleukin-6 (IL-6) expression, promoting angiogenesis in ischemic brain models .

- Gastric Function : Species-specific effects include histamine-mediated acid secretion enhancement in rats and inhibition of Ca²⁺ signaling in rabbits .

Pathological Relevance :

- Lower Apelin-12 levels correlate with coronary artery disease severity (Gensini score) and poor prognosis in ST-elevation myocardial infarction (STEMI) .

- In diabetic vascular complications, Apelin-12 counteracts oxidative stress and inflammation via JNK/p38MAPK pathway modulation .

Apelin Isoforms

Apelin isoforms vary in length and receptor affinity, influencing their functional roles:

- Functional Differences : Shorter isoforms (e.g., Apelin-13) exhibit higher APJ affinity and potency in cardiovascular regulation compared to Apelin-12 .

- Therapeutic Potential: Apelin-12’s anti-inflammatory effects in diabetes contrast with Apelin-13’s role in heart failure .

Adropin

Adropin is a peptide hormone involved in metabolic homeostasis, with opposing effects to Apelin-12 in obesity and metabolic syndrome (MetS):

VEGF and Cytokines

Apelin-12 synergizes with VEGF in angiogenesis but diverges in inflammatory roles:

Species-Specific Effects

Functional differences across species highlight translational research challenges:

- Contradictions : In rats, Apelin-12 inhibits gastric Ca²⁺ signaling , while in bovines, it stimulates acid secretion .

Therapeutic Comparison with Pharmacological Agents

生物活性

Apelin-12 is a bioactive peptide belonging to the apelin family, which plays a significant role in various physiological processes across multiple species, including humans, bovines, mice, and rats. This article delves into its biological activities, mechanisms of action, and implications in health and disease.

Overview of Apelin-12

Apelin-12 is a 12-amino acid peptide derived from the larger precursor protein preproapelin. It interacts primarily with the APJ receptor, a G protein-coupled receptor that mediates many of the physiological effects attributed to apelin. The peptide is known for its involvement in cardiovascular regulation, energy metabolism, and neuroprotection.

The biological activity of apelin-12 is mediated through several signaling pathways:

- G Protein-Coupled Receptor Activation : Apelin-12 activates the APJ receptor, leading to the stimulation of various intracellular signaling cascades, including:

- PI3K/Akt Pathway : Involved in cell survival and growth.

- ERK1/2 Pathway : Associated with cellular proliferation and differentiation.

- Vasodilation : Apelin-12 induces vasodilation through nitric oxide (NO) production and endothelial nitric oxide synthase (eNOS) activation, contributing to cardiovascular health .

1. Cardiovascular Effects

Apelin-12 has been shown to have protective effects in myocardial ischemia-reperfusion injury models in rats. Studies indicate that apelin administration improves cardiac function by preserving high-energy phosphates and reducing lactate accumulation during ischemic events .

| Study | Species | Findings |

|---|---|---|

| Szokodi et al. (2002) | Rat | Increased cardiac contractility and reduced blood pressure |

| Hamada et al. (2011) | Rat | Enhanced preservation of phosphocreatine during ischemia |

| Kadoglou et al. (2010) | Human | Reduced serum apelin-12 levels in coronary artery disease patients |

2. Prognostic Value in Myocardial Infarction

Research has highlighted the prognostic significance of apelin-12 levels in patients with ST-Elevation Myocardial Infarction (STEMI). Low levels of apelin-12 were associated with poor outcomes, suggesting its potential as a biomarker for cardiovascular risk assessment .

3. Effects on Feeding Behavior

In rodent models, apelin-12 has been observed to inhibit nocturnal food intake, indicating a role in energy homeostasis and appetite regulation . This effect may be mediated through central nervous system pathways involving the hypothalamus.

Case Studies

Case Study 1: Acute Myocardial Infarction

A study involving 98 patients assessed apelin-12 levels at two time points post-myocardial infarction. Results indicated a significant decrease in apelin-12 levels from day one to day seven post-event, correlating with clinical parameters such as ejection fraction and segmental wall motion abnormalities .

Case Study 2: Obesity and Metabolism

In a multidisciplinary lifestyle intervention study, apelin-12 levels decreased significantly alongside improvements in body mass index (BMI) and metabolic markers, underscoring its role in metabolic regulation .

Q & A

Q. How should Apelin-12 be synthesized and characterized to ensure functional integrity in experimental settings?

Apelin-12 is synthesized via solid-phase peptide synthesis (SPPS) with the sequence RPRLSHKGPMPF (molecular formula: C₆₄H₁₀₃N₂₁O₁₄S; molecular weight: 1422.72 Da). Critical steps include:

- Purity assessment : Reverse-phase HPLC (≥95% purity) to verify correct sequence and minimize truncated/byproduct peptides .

- Contaminant management : Residual trifluoroacetic acid (TFA) from synthesis may interfere with cell-based assays (e.g., altering viability or receptor binding). TFA removal via lyophilization or ion-exchange chromatography is recommended for in vitro studies .

- Storage : Lyophilized powder at -20°C to -70°C; reconstituted aliquots at -70°C to prevent degradation .

Q. What are the standard experimental designs for evaluating Apelin-12’s vasoactive effects in rodent models?

Key methodologies include:

- Anesthetized rat models : Intravenous administration (dose range: 0.1–10 nmol/kg) to measure acute arterial blood pressure reduction via nitric oxide synthase (eNOS) activation. Heart rate should be monitored to confirm selectivity (no significant change) .

- Ex vivo assays : Isolated aortic rings pre-treated with L-NAME (eNOS inhibitor) to validate NO-dependent vasodilation .

Q. How can researchers address discrepancies in Apelin-12’s reported bioactivity across studies?

Common sources of variability and solutions:

- Species-specific differences : Human, bovine, and rodent Apelin-12 share identical sequences, but receptor (APJ) expression levels vary across tissues. Validate APJ mRNA/protein levels in target tissues using qPCR or immunohistochemistry .

- Batch variability : Use standardized commercial sources with certificates of analysis (CoA) for purity and mass spectrometry validation .

Advanced Research Questions

Q. What mechanistic pathways underlie Apelin-12’s neuroprotective effects in ischemia-reperfusion injury?

Apelin-12 inhibits JNK and p38 MAPK signaling, reducing oxidative stress and apoptosis. Experimental approaches:

- In vitro : Oxygen-glucose deprivation (OGD) in neuronal cell lines (e.g., SH-SY5Y) with Apelin-12 pretreatment (10–100 nM). Measure phospho-JNK/p38 levels via Western blot .

- In vivo : Middle cerebral artery occlusion (MCAO) models in mice; infarct volume quantification via TTC staining post-Apelin-12 administration (5 mg/kg, intraperitoneal) .

Q. How does Apelin-12’s prognostic value in ST-elevation myocardial infarction (STEMI) vary with renal function?

Clinical findings from cohort studies (e.g., n=464 patients post-primary PCI):

- Predictive thresholds : Apelin-12 ≤0.76 ng/mL on admission correlates with 2.5-year major adverse cardiovascular events (MACEs; AUC=0.619, P<0.001). Subgroup analysis shows stronger predictive power in patients with eGFR >90 mL/min/1.73 m² (AUC=0.628) .

- Methodological considerations : Plasma Apelin-12 quantification via ELISA (Phoenix Peptide Kit EK-007-19; sensitivity: 0.2 ng/mL). Pre-analytical factors (e.g., freeze-thaw cycles) must be minimized .

Q. What experimental strategies resolve contradictions in Apelin-12’s role in insulin secretion?

Apelin-12 exhibits dual effects:

Q. How does Apelin-12 interact with cholecystokinin (CCK) in gastrointestinal physiology?

Apelin-12 (but not Apelin-36) induces CCK release in rat duodenal mucosa (ED₅₀=5 nM). Experimental validation:

- In vivo : Intra-arterial Apelin-12 infusion (1–10 nmol/kg) with CCK antagonist devazepide to block bicarbonate secretion .

- Translational relevance : Link to glucose-apelin cycle dysregulation in metabolic syndromes .

Methodological Best Practices

Q. What are the optimal protocols for Apelin-12 immunolocalization in vascular tissues?

- Antibody selection : Rabbit anti-Apelin-12 (e.g., Phoenix H-057-23; validated for human/rodent cross-reactivity) .

- Staining workflow : Tissue fixation in 4% paraformaldehyde, blocking with 10% non-immune serum, and detection via peroxidase/anti-peroxidase (PAP) complexes. Counterstain with hematoxylin for endothelial cell localization .

Q. How should researchers design longitudinal studies to track Apelin-12 dynamics in disease progression?

- Sampling intervals : Baseline, 24h post-intervention, and 3-month follow-up for plasma/serum Apelin-12.

- Data normalization : Correct for hemodilution effects using albumin or total protein levels .

Data Contradictions and Validation

Q. Why do some studies report no prognostic value for Apelin-12 in STEMI?

Potential confounders:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。